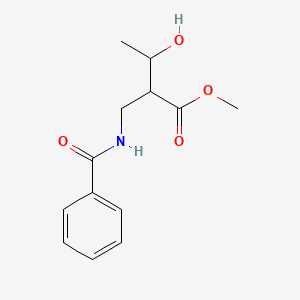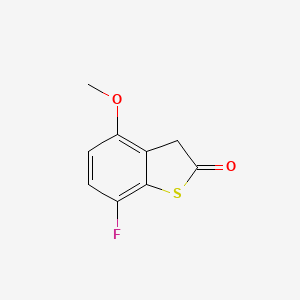![molecular formula C26H40N2O2S B8589335 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-](/img/structure/B8589335.png)
1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- is a complex organic compound that features a pyrrole ring substituted with a cyclohexylmethyl group, a 3,5-di-tert-butylphenyl group, and a sulfonamide group
Méthodes De Préparation
The synthesis of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with an amine.
Introduction of Substituents: The cyclohexylmethyl group and the 3,5-di-tert-butylphenyl group can be introduced through Friedel-Crafts alkylation reactions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the pyrrole derivative with a sulfonyl chloride in the presence of a base.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles can replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include sulfone derivatives, amines, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonamide derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- involves its interaction with molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The compound’s bulky substituents can also influence its binding affinity and selectivity for specific targets.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- can be compared with other sulfonamide derivatives, such as:
N-(3,5-di-tert-butylphenyl)-2-methyl-1H-pyrrole-3-sulfonamide: This compound lacks the cyclohexylmethyl group, which may affect its binding affinity and selectivity.
1-(Cyclohexylmethyl)-5-phenyl-2-methyl-1H-pyrrole-3-sulfonamide: This compound lacks the tert-butyl groups, which may influence its steric interactions and reactivity.
The uniqueness of 1H-Pyrrole-3-sulfonamide, 5-[3,5-bis(1,1-dimethylethyl)phenyl]-1-(cyclohexylmethyl)-2-methyl- lies in its combination of bulky substituents and functional groups, which can impart specific properties and reactivity patterns.
Propriétés
Formule moléculaire |
C26H40N2O2S |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
1-(cyclohexylmethyl)-5-(3,5-ditert-butylphenyl)-2-methylpyrrole-3-sulfonamide |
InChI |
InChI=1S/C26H40N2O2S/c1-18-24(31(27,29)30)16-23(28(18)17-19-11-9-8-10-12-19)20-13-21(25(2,3)4)15-22(14-20)26(5,6)7/h13-16,19H,8-12,17H2,1-7H3,(H2,27,29,30) |
Clé InChI |
MDNCTLPREGRJBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(N1CC2CCCCC2)C3=CC(=CC(=C3)C(C)(C)C)C(C)(C)C)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Methyl-N-[2-(4-morpholinyl)ethyl]-4-nitro-1H-pyrrole-2-carboxamide](/img/structure/B8589301.png)








![Thieno[3,4-d]pyrimidin-4(1H)-one, 7-bromo- (9CI)](/img/structure/B8589357.png)
